6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
“6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C9H7N3. It is a solid substance . This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, imidazo[1,2-a]pyridines in general can undergo various radical reactions for direct functionalization . These reactions can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 157.17 . It is a solid substance .Scientific Research Applications
Synthesis and Chemical Reactivity
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation
- Researchers have developed aqueous syntheses of methylimidazo[1,2-a]pyridines, including the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes through silver-catalyzed intramolecular aminooxygenation, demonstrating the compound's utility in chemical synthesis without the need for deliberate catalyst addition (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).
Three-Component Synthesis of 1,3-Disubstituted 4-Haloimidazo[1,2-a:4,5-c′]dipyridines
- A study described the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c′]dipyridines through a regiocontrolled cyclization, highlighting the compound's potential in creating complex structures useful for further chemical reactions (C. Enguehard-Gueiffier et al., 2015).
Biological Applications and Studies
Synthesis, Molecular Docking, and In Vitro Screening
- A series of novel pyridine and fused pyridine derivatives were prepared from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, including triazolopyridine derivatives. These compounds were subjected to in silico molecular docking screenings, indicating moderate to good binding energies on target proteins. The study showcases the compound's utility in developing antimicrobial and antioxidant agents (E. M. Flefel et al., 2018).
Cell Cycle Disruption and Apoptotic Activity
- The compound 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a derivative structurally similar to 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile, demonstrated significant antiproliferative activity, including the ability to arrest the G2/M phase and induce apoptosis in a time-dependent manner. This highlights the potential of similar compounds in cancer research and treatment strategies (A. O. Sarhan et al., 2010).
Chemical Transformations for Novel Derivatives
Novel Multicomponent Synthesis of Pyridine-Pyrimidines
- Research on the synthesis of pyridine-pyrimidines via a three-component reaction demonstrated the versatility of similar nitrile compounds in creating diverse molecular structures, potentially useful for various applications, including medicinal chemistry (Fahime Rahmani et al., 2018).
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile has been identified as a covalent inhibitor with potential anticancer properties . The primary target of this compound is the KRAS G12C protein , a common mutation in various types of cancer. This protein plays a crucial role in cell proliferation and survival, making it a significant target for cancer treatment .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, by forming a covalent bond . This interaction results in the inhibition of the protein’s function, thereby preventing the proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of the KRAS G12C protein . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a covalent inhibitor in anticancer research . The compound’s interactions with enzymes such as PI3Kα have been characterized, showing its potential to inhibit enzyme activity and affect downstream signaling pathways .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated anticancer activity by affecting KRAS G12C-mutated NCI-H358 cells . The compound’s ability to modulate cell signaling pathways makes it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a covalent inhibitor, forming a stable bond with target enzymes and proteins . This interaction leads to the inhibition of enzyme activity, which can result in changes in gene expression and cellular function. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Its degradation over time can influence its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations in its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can impact its efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVMUSIWJOFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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